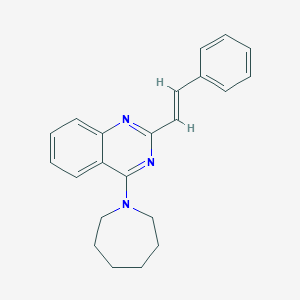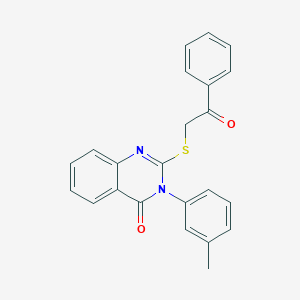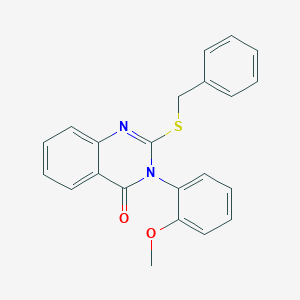
2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide, also known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. Nabumetone is a prodrug, which means that it is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6MNA). The synthesis method of Nabumetone involves the reaction of 4-chloro-2-methylphenol with 1-methylbutylamine, followed by the reaction with 2-bromopropanoyl chloride.
作用機序
2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide is a selective COX-2 inhibitor, which means that it selectively inhibits the activity of COX-2 enzymes, while sparing the activity of COX-1 enzymes. COX-2 enzymes are primarily responsible for the production of prostaglandins that are involved in inflammation, while COX-1 enzymes are involved in the production of prostaglandins that are important for maintaining the integrity of the gastrointestinal tract and renal function.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide has also been found to have analgesic properties, which means that it can reduce pain. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide has been found to have antipyretic properties, which means that it can reduce fever.
実験室実験の利点と制限
2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a selective COX-2 inhibitor, which means that it can be used to study the specific role of COX-2 enzymes in inflammation and pain. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide has been found to have fewer gastrointestinal side effects compared to other NSAIDs. One limitation is that 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide is a prodrug, which means that it needs to be metabolized in the liver to its active form. This can make it difficult to study the pharmacokinetics and pharmacodynamics of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide.
将来の方向性
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide. One direction is to investigate the potential use of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide in more detail, particularly in relation to its prodrug nature. Additionally, there is a need for further research into the safety and efficacy of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide in different patient populations, such as the elderly and those with comorbidities.
合成法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide involves a multi-step process. The first step is the reaction of 4-chloro-2-methylphenol with 1-methylbutylamine in the presence of a base to form 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)amine. The second step involves the reaction of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)amine with 2-bromopropanoyl chloride in the presence of a base to form 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators.
特性
分子式 |
C15H22ClNO2 |
|---|---|
分子量 |
283.79 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-pentan-2-ylpropanamide |
InChI |
InChI=1S/C15H22ClNO2/c1-5-6-11(3)17-15(18)12(4)19-14-8-7-13(16)9-10(14)2/h7-9,11-12H,5-6H2,1-4H3,(H,17,18) |
InChIキー |
WWGIBUOCPUZTGM-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
正規SMILES |
CCCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)


![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)


![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)

![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)